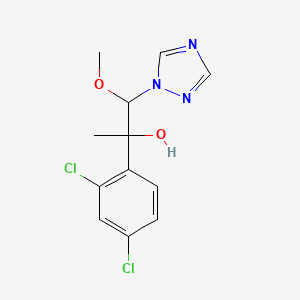
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a methoxy-methyl group. Its molecular formula is C12H12Cl2N3O2.
Méthodes De Préparation
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- typically involves several steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Addition of the Methoxy-Methyl Group: The methoxy-methyl group is added through an alkylation reaction, using a methoxy-methyl halide and a strong base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and certain cancers.
Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell wall synthesis and DNA replication, particularly in fungi and bacteria.
Pathways Involved: It inhibits key enzymes in the ergosterol biosynthesis pathway, leading to the disruption of cell membrane integrity in fungi. In cancer cells, it may interfere with DNA replication and induce apoptosis.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-: This compound lacks the methoxy-methyl group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methyl-: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
83223-83-0 |
|---|---|
Formule moléculaire |
C12H13Cl2N3O2 |
Poids moléculaire |
302.15 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(18,9-4-3-8(13)5-10(9)14)11(19-2)17-7-15-6-16-17/h3-7,11,18H,1-2H3 |
Clé InChI |
ZAIHDCVTOLNXJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(N2C=NC=N2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)
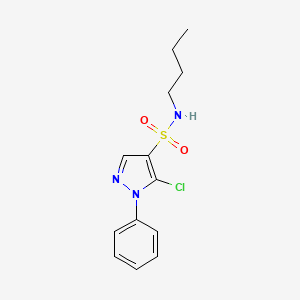
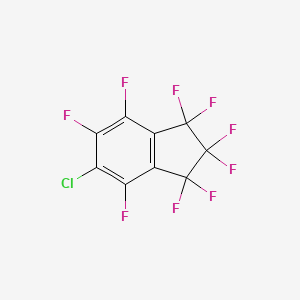
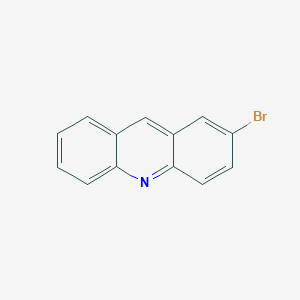
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)

![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
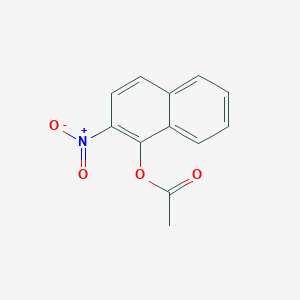
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
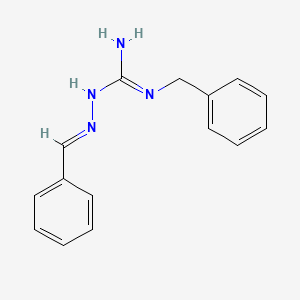
![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
